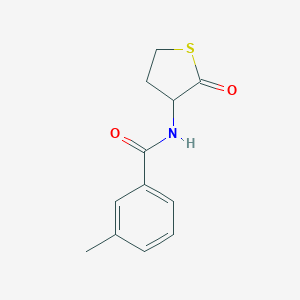
3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide, also known as MTTB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTB is a heterocyclic compound that contains a sulfur atom in its structure, making it a thioamide derivative.
Applications De Recherche Scientifique
Supramolecular Gelators
A study on N-(thiazol-2-yl) benzamide derivatives, which share a structural similarity with 3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide, explored their gelation behavior. The research focused on the impact of methyl functionality and non-covalent interactions, such as S⋯O interactions, on gelation. Two amides demonstrated notable gelation abilities in ethanol/water and methanol/water mixtures, emphasizing the role of π-π interaction and cyclic N–H⋯N interactions in their gelation properties (Yadav & Ballabh, 2020).
Colorimetric Sensing of Fluoride Anions
Research on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally related to this compound, revealed their ability to act as colorimetric sensors for fluoride anions. One derivative, in particular, showed a significant color change from colorless to achromatic black upon fluoride anion interaction, suggesting potential applications in fluoride detection (Younes et al., 2020).
Synthesis and Crystal Structures
A study detailed the synthesis and crystal structures of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, showcasing the importance of N–H···O interactions and π–π interactions in the formation of centrosymmetric hydrogen-bonded dimers. This research provides insights into the structural characteristics that might be relevant for this compound (Kranjc et al., 2012).
Synthesis and Complexation
Another study focused on the synthesis of a compound structurally similar to this compound, through reactions that formed new bonds between sulfur and nitrogen atoms. The research also explored the complexation of this compound with Pd(II) and Ni(II) ions, which could hint at potential coordination chemistry applications for this compound (Adhami et al., 2012).
Mécanisme D'action
Mode of Action
It is known that the compound can be polymerized on the surface of amine functionalized magnetic silica nanocomposites . This process leads to the formation of MnO2 nanoparticles on the surface of the polymer functionalized magnetic nanocomposites .
Biochemical Pathways
The compound exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones .
Result of Action
It is known that the compound exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones .
Action Environment
It is known that the compound can be separated from the reaction mixture by applying a permanent magnet externally and can be reused several times without a significant loss of activity .
Propriétés
IUPAC Name |
3-methyl-N-(2-oxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-3-2-4-9(7-8)11(14)13-10-5-6-16-12(10)15/h2-4,7,10H,5-6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMAZNFYSJPEKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCSC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346292.png)
![1-(2,6-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B346294.png)
![N-(4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346298.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B346300.png)




![1-(2-Ethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346309.png)

![N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346313.png)
